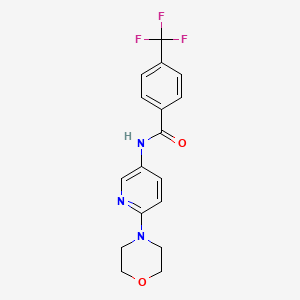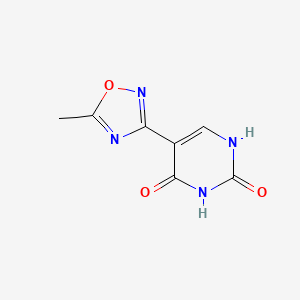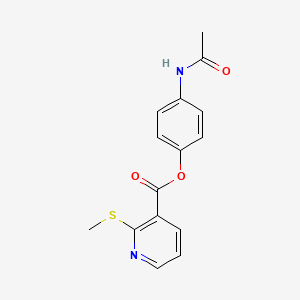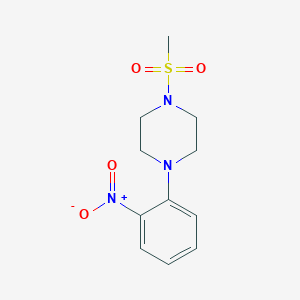
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide, also known as MPB, is a chemical compound that has been extensively used in scientific research. It belongs to the class of pyridinecarboxamide derivatives and has been found to be a potent inhibitor of several enzymes and receptors.
Wirkmechanismus
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide exerts its inhibitory effects by binding to the active site of the target enzyme or receptor. It has been found to be a competitive inhibitor of PDEs, PKA, and PKG. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide also binds to the orthosteric site of the 5-HT1A receptor, which prevents the binding of serotonin and reduces the activity of the receptor.
Biochemical and Physiological Effects
The inhibition of PDEs, PKA, and PKG by N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide leads to an increase in the levels of cyclic nucleotides, which are involved in the regulation of several physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. The inhibition of the 5-HT1A receptor by N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has been found to reduce anxiety and improve mood in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes and receptors, which makes it a useful tool to study their function. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide is also stable under physiological conditions and has a long half-life, which allows for prolonged inhibition of the target enzyme or receptor. However, N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide in scientific research. One potential application is in the study of the role of cyclic nucleotides in the regulation of insulin secretion and glucose homeostasis. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the 5-HT1A receptor, which makes it a potential candidate for the development of new antidepressant drugs. Additionally, the use of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide in combination with other inhibitors or activators of signaling pathways may provide new insights into the complex regulation of cellular processes.
Synthesemethoden
The synthesis of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide involves the reaction of 4-(trifluoromethyl)benzoic acid with 6-aminopyridine-3-carboxylic acid in the presence of thionyl chloride. The resulting product is then reacted with morpholine to obtain N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide. The purity of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide can be determined by high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has been extensively used in scientific research as a tool to study the function of various enzymes and receptors. It has been found to be a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs), protein kinase A (PKA), and protein kinase G (PKG). N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Eigenschaften
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-12(2-4-13)16(24)22-14-5-6-15(21-11-14)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHNSVPJGRZHAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)
![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)
![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)
![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)
![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)

![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)
